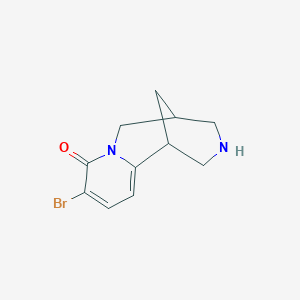

3-Br-cytisine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDCLEHDNICBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Br Cytisine

Strategies for Regioselective Bromination of Cytisine (B100878) at C3

The synthesis of 3-Br-cytisine primarily involves the direct electrophilic halogenation of the cytisine molecule. The pyridone ring of cytisine is susceptible to electrophilic substitution at the C3 and C5 positions. However, achieving high regioselectivity for the C3 position requires careful control of reaction conditions and strategic synthetic planning.

Multi-Step Synthetic Pathways to this compound

While often described as a single-step reaction, the practical synthesis of pure this compound is effectively a multi-step process, as direct bromination typically yields a mixture of halogenated isomers. The most common approach involves treating cytisine with a brominating agent. This reaction is not perfectly regioselective and produces a mixture of 3-bromocytisine (B1662614), 5-bromocytisine, and 3,5-dibromocytisine.

The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyridone ring. The relative yields of the isomers depend on the specific reagents and reaction conditions used. Subsequent purification is required to isolate the desired C3-substituted product.

Table 1: Typical Products of Direct Cytisine Bromination

| Product Name | Substitution Position(s) |

| This compound | C3 |

| 5-Br-cytisine | C5 |

| 3,5-diBr-cytisine | C3 and C5 |

This mixture of products necessitates the subsequent separation and purification steps to isolate the pure this compound isomer.

Separation and Purification Techniques for Halogenated Cytisine Isosteres (e.g., this compound, 5-Br-Cytisine, 3,5-diBr-Cytisine)

The separation of closely related halogenated isomers like this compound and 5-Br-cytisine can be challenging. researchgate.net Due to the differences in polarity and structural properties of the mono- and di-substituted isomers, column chromatography over silica (B1680970) gel (SiO2) is a standard and effective method for their separation. researchgate.net

Modern chromatographic techniques such as Ultra High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., core-shell columns) offer excellent resolution for separating such closely related halogen-containing compounds. researchgate.net The choice of mobile phase and column stationary phase is critical for achieving baseline separation of the different isomers, allowing for the isolation of highly pure this compound.

Synthesis of this compound Analogues and Derivatives

This compound serves as a valuable building block for the creation of a wide array of novel cytisine derivatives. The bromine atom at C3 provides a chemical handle for further functionalization, particularly through modern cross-coupling reactions.

N-Methylcytisine Derivatives with Bromine Substitution

N-methylcytisine, a naturally occurring alkaloid, can also be halogenated at the C3 position. datapdf.com The synthesis of 3-bromo-N-methylcytisine can be achieved through a multi-step sequence starting from N-methylcytisine. One reported pathway involves a four-step reaction sequence that includes bromination, debromination, nitration, and catalytic reduction to yield the desired amino derivatives, with brominated N-methylcytisine as a key intermediate. researchgate.net A more direct approach involves the exhaustive bromination of N-methylcytisine to produce 3,5-dibromo-N-methylcytisine, followed by regioselective debromination to yield 3-bromo-N-methylcytisine. researchgate.net

Table 2: Synthetic Pathway to 3-Bromo-N-methylcytisine

| Step | Description | Starting Material | Key Reagent(s) | Product |

| 1 | Methylation | (-)-Cytisine | Methylating Agent | N-methylcytisine |

| 2 | Bromination | N-methylcytisine | Brominating Agent | 3-bromo-N-methylcytisine |

This derivative combines the structural features of both N-methylation and C3-bromination, which can have distinct effects on its pharmacological activity.

Palladium-Catalyzed Coupling Reactions for Further Derivatization (e.g., Biaryl Derivatives)

The bromine atom on this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Stille, and Negishi couplings allow for the introduction of a wide variety of substituents at the C3 position. nih.govorganic-chemistry.org

The Suzuki cross-coupling reaction is particularly useful, reacting this compound (an aryl bromide) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This methodology facilitates the synthesis of C3-aryl and C3-heteroaryl derivatives, known as biaryl derivatives. These reactions are often efficient and tolerate a broad range of functional groups, enabling the creation of diverse libraries of cytisine analogues for structure-activity relationship studies. researchgate.net

Table 3: Generalized Suzuki Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., PdCl₂(dppf)) + Base | 3-Aryl-cytisine (Biaryl Derivative) |

The ability to use this compound in these versatile coupling reactions underscores its importance as a key intermediate in the development of novel nicotinic acetylcholine (B1216132) receptor ligands.

Copper-Catalyzed Chan-Lam Coupling for N-Arylcytisine Derivatives

A practical and versatile method for the synthesis of N-arylcytisine derivatives is the copper-catalyzed Chan-Lam coupling reaction. This methodology allows for the formation of a carbon-nitrogen bond between the secondary amine of the cytisine scaffold and various arylboronic acids. Research has demonstrated that this reaction can be carried out effectively at room temperature and open to the air, making it an accessible and efficient process for creating a library of N-aryl derivatives.

The reaction conditions are generally mild, typically involving a copper(II) acetate (B1210297) catalyst, a base such as triethylamine (B128534) (Et3N), and a solvent like acetonitrile (B52724) (MeCN) in the presence of molecular sieves. The scope of the reaction is broad, accommodating both electron-rich and electron-poor arylboronic acids. Notably, this coupling is not limited to the parent cytisine molecule; halogenated derivatives, including 3,5-dihalocytisines, also serve as viable substrates for N-arylation. The yields for these transformations are variable, ranging from moderate to excellent, depending on the specific substrates used. For example, the reaction of cytisine with phenylboronic acid using 10 mol % Cu(OAc)2 and triethylamine in acetonitrile yields N-phenylcytisine in good amounts. The versatility of this reaction is further highlighted by its applicability to dihalocytisine substrates, enabling the synthesis of a wider array of complex derivatives.

Below is a table summarizing the scope of the N-arylation of cytisine using the Chan-Lam coupling with various substituted phenylboronic acids.

| Arylboronic Acid Substituent | Product | Yield (%) |

|---|---|---|

| H | N-phenylcytisine | 85 |

| 4-Me | N-(4-methylphenyl)cytisine | 98 |

| 4-OMe | N-(4-methoxyphenyl)cytisine | 95 |

| 4-F | N-(4-fluorophenyl)cytisine | 75 |

| 4-Cl | N-(4-chlorophenyl)cytisine | 72 |

| 4-Br | N-(4-bromophenyl)cytisine | 78 |

| 3-Me | N-(3-methylphenyl)cytisine | 88 |

| 2-Me | N-(2-methylphenyl)cytisine | 45 |

| 4-CF3 | N-(4-trifluoromethylphenyl)cytisine | 15 |

Synthetic Approaches to Other Halo-Isosteres (e.g., 3-I-Cytisine)

The synthesis of halo-isosteres of this compound, such as 3-I-cytisine, generally follows similar principles of electrophilic aromatic substitution on the electron-rich pyridone ring of the cytisine scaffold. The reactivity of the pyridone ring favors substitution at the C3 and C5 positions.

For the synthesis of 3-I-cytisine, an iodinating agent is required. A common method involves the use of iodine monochloride (ICl) or a combination of molecular iodine (I2) and an oxidizing agent. The reaction conditions, such as solvent and temperature, are optimized to favor mono-iodination at the C3 position over di-substitution or reaction at the C5 position. Studies comparing halo-isosteres have shown that both 3-bromocytisine and 3-iodocytisine (B1243517) can be synthesized and are potent nicotinic receptor agonists. nih.gov The choice of halogenating agent and reaction conditions is crucial for achieving regioselectivity and high yields. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. Analogously, N-iodosuccinimide (NIS) can be employed for iodination, providing a milder alternative to ICl. The resulting 3-I-cytisine serves as a valuable compound for structure-activity relationship (SAR) studies, where the electronic and steric properties of iodine versus bromine can modulate biological activity. nih.gov

Advanced Synthetic Techniques Applicable to this compound Scaffolds

The creation of this compound and its derivatives relies on the availability of the core cytisine structure, which can be obtained from natural sources or through total synthesis. Advanced synthetic methods are crucial for producing this precursor with high stereochemical control and for its subsequent modification.

Total Synthesis Approaches of Cytisine as a Precursor to this compound

While cytisine is a naturally occurring alkaloid, several total synthesis routes have been developed to provide access to its tricyclic core and analogues. These synthetic strategies are essential for producing cytisine when natural sources are limited and for creating derivatives that are not accessible through modification of the natural product.

One notable approach involves a ruthenium-catalyzed ring-closing metathesis (RCM) as a key step to construct the pyridone ring (A-ring) of the cytisine skeleton. Another successful strategy employs palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to form a key biaryl pyridine (B92270) intermediate. This intermediate is then elaborated through a series of steps, including selective reduction and cyclization, to yield the final diazabicyclo[3.3.1]nonane framework of cytisine. These methods provide a flexible pathway to the cytisine scaffold, which can then be halogenated at the C3 position to yield this compound.

Chiral Synthesis Considerations for Stereoselective Production

Natural cytisine possesses a specific stereochemistry, designated as (-)-cytisine, which is crucial for its biological activity. Therefore, any total synthesis must address the challenge of stereocontrol to produce the correct enantiomer. Enantioselective syntheses of (-)-cytisine have been reported that establish the required stereocenters with high fidelity.

One strategy begins with a readily available chiral building block, such as cis-piperidine-3,5-dimethanol monoacetate, to ensure the correct absolute configuration from the outset. Throughout the synthetic sequence, reactions are chosen that proceed with high stereoselectivity to maintain the chiral integrity of the molecule. For example, the diastereoselectivity of key cyclization steps is critical for forming the correct spatial arrangement of the tricyclic system. These chiral synthesis considerations are paramount, as the biological activity of cytisine derivatives is highly dependent on their three-dimensional structure.

Enzymatic or Biocatalytic Modifications

The application of enzymatic or biocatalytic methods to modify the cytisine scaffold represents an advanced and green chemistry approach to generating derivatives. While the direct enzymatic halogenation of cytisine is not widely reported, other biocatalytic transformations on the core structure have been identified.

One documented example is the N-methylation of cytisine. An S-adenosyl-L-methionine cytisine N-methyltransferase enzyme has been identified in plant species that produce cytisine. datapdf.com This enzyme specifically catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the secondary amine of cytisine, yielding N-methylcytisine. datapdf.com This transformation highlights the potential for using isolated enzymes or whole-cell systems to perform selective modifications on the cytisine scaffold, which could be applied to this compound to produce N-methyl-3-Br-cytisine. Such biocatalytic methods offer high selectivity and mild reaction conditions, often avoiding the need for protecting groups that are common in traditional chemical synthesis.

Molecular Pharmacology and Receptor Interaction Mechanisms of 3 Br Cytisine

Binding Affinity and Selectivity Profiling at Nicotinic Acetylcholine (B1216132) Receptor Subtypes

3-Bromocytisine (B1662614), a derivative of the alkaloid cytisine (B100878), demonstrates a notable and distinct profile of binding affinity and selectivity across various nicotinic acetylcholine receptor (nAChR) subtypes. wikipedia.org Its interaction with these receptors is characterized by high potency, particularly at the α4β2 and α7 subtypes. wikipedia.org

High-Affinity Interactions with α4β2 nAChRs

Research has consistently shown that 3-Br-cytisine exhibits a remarkably high binding affinity for the α4β2 nAChR subtype. wikipedia.orgresearchgate.net Studies utilizing radioligand binding assays have reported IC50 values in the nanomolar and even sub-nanomolar range, indicating a very potent interaction. researchgate.nettocris.commedchemexpress.com Specifically, an IC50 value of 0.30 nM for human α4β2 nAChRs has been documented. medchemexpress.commedchemexpress.com This high affinity suggests a strong and stable interaction between this compound and the binding sites on the α4β2 receptor. Further research has highlighted its 200-fold selectivity for the α4β2 subtype over the α7 subtype. wikipedia.org

Potent Agonist Activity at α7 nAChRs

While demonstrating its highest affinity for the α4β2 subtype, this compound also acts as a potent agonist at α7 nAChRs. wikipedia.orguchile.cl However, its binding affinity for the α7 subtype is lower compared to the α4β2 subtype, with a reported IC50 value of 31.6 nM for human α7 nAChRs. tocris.commedchemexpress.commedchemexpress.com This indicates that while still potent, a higher concentration of this compound is required to achieve a similar level of receptor occupancy at α7 nAChRs as compared to α4β2 nAChRs. uchile.clnih.gov

Activity at α3β4 and α4β4 nAChRs

This compound also interacts with other nAChR subtypes, including α3β4 and α4β4. For the human α4β4 subtype, it demonstrates a high binding affinity with a reported IC50 value of 0.28 nM. medchemexpress.commedchemexpress.com In functional studies, this compound has been shown to be more efficacious at the hα4β4-nAChR than at the hα4β2-nAChR. uchile.cl Regarding the α3β4 subtype, while specific binding affinity values for this compound are less commonly reported in direct comparison to α4β2 and α7, studies on related cytisine derivatives suggest that modifications on the pyridone ring can significantly influence affinity at this subtype. uni-bonn.de

Binding Affinity of this compound at Human nAChR Subtypes

| Receptor Subtype | IC50 (nM) |

| hα4β4 | 0.28 medchemexpress.commedchemexpress.com |

| hα4β2 | 0.30 medchemexpress.commedchemexpress.com |

| hα7 | 31.6 tocris.commedchemexpress.commedchemexpress.com |

Assessment of Differential Binding to High-Sensitivity (HS) and Low-Sensitivity (LS) nAChR Subtypes

The α4β2 nAChR can exist in two states with different sensitivities to acetylcholine (ACh): a high-sensitivity (HS) and a low-sensitivity (LS) form. nih.govuchile.cl These different sensitivities are believed to arise from different stoichiometric arrangements of the α4 and β2 subunits. nih.govuchile.cl this compound displays differential effects on these two subtypes. It is a potent agonist at both HS and LS α4β2 nAChRs, with reported EC50 values of 8 nM and 50 nM, respectively. tocris.commedchemexpress.commedchemexpress.com This indicates that this compound is more potent at the high-sensitivity form of the receptor. nih.govuchile.clpsu.edu

Functional Potency of this compound at HS and LS α4β2 nAChRs

| α4β2 Subtype | EC50 (nM) |

| High-Sensitivity (HS) | 8 medchemexpress.commedchemexpress.com |

| Low-Sensitivity (LS) | 50 medchemexpress.commedchemexpress.com |

Functional Characterization of Receptor Activation and Efficacy

The functional outcomes of this compound's interaction with nAChRs are as distinct as its binding profile, varying from full to partial agonism depending on the receptor subtype.

Full Agonism at α7 nAChRs

A significant characteristic of this compound is its role as a potent full agonist at the α7 nAChR subtype. wikipedia.orguchile.clnih.gov This means that it is capable of eliciting a maximal receptor response, similar to the endogenous neurotransmitter acetylcholine. uchile.cl Studies on recombinant human α7 nAChRs expressed in Xenopus oocytes have confirmed that this compound, along with cytisine itself, behaves as a full agonist. uchile.cluchile.cl In contrast, it acts as a partial agonist at α4β2 and α4β4 nAChRs. wikipedia.orguchile.clnih.gov This differential efficacy highlights the compound's functional selectivity and the critical role of receptor subunit composition in determining the pharmacological response.

Partial Agonism at α4β2 and α4β4 nAChRs

3-Bromocytisine (this compound) is a derivative of the natural alkaloid cytisine and functions as a potent agonist at various subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). medchemexpress.com Its activity is most prominently characterized at the α4β2 and α4β4 nAChR subtypes, which are abundant in the central nervous system. Research indicates that this compound acts as a partial agonist at both high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChRs. psu.eduresearchgate.netuchile.cl The HS form typically has a stoichiometry of (α4)₂(β2)₃, while the LS form is (α4)₃(β2)₂. uchile.cl At the HS α4β2 receptor, this compound is classified as a partial agonist alongside nicotine (B1678760) and epibatidine (B1211577). psu.eduresearchgate.net Similarly, at the LS α4β2 receptor, it behaves as a partial agonist. psu.eduresearchgate.net

In contrast to its parent compound, cytisine, which shows very low efficacy at α4β2 receptors but acts as a nearly full agonist at α4β4 receptors, this compound exhibits modified activity. nih.govuchile.cl Studies on human recombinant nAChRs expressed in Xenopus oocytes have shown that this compound behaves as a partial agonist at both hα4β2 and hα4β4 subtypes. uchile.cl The bromination at the C3 position of the pyridone ring significantly enhances its efficacy compared to cytisine, particularly at the α4β2 subtype, which is instrumental in mediating dopamine (B1211576) release in the brain's reward pathways. uchile.clbioline.org.br

Dose-Response Relationships and Efficacy Determination Across Subtypes

The potency and efficacy of this compound have been quantified across different nAChR subtypes using electrophysiological and radioligand binding assays. Halogenation at the C3 position of cytisine markedly increases both its binding affinity and functional potency. uchile.clnih.gov

In studies using Xenopus oocytes expressing different stoichiometries of α4β2 receptors, this compound consistently demonstrates high potency. At HS α4β2 receptors, the rank order of potency places this compound at the top, greater than epibatidine, A-85380, nicotine, and acetylcholine (ACh). psu.eduresearchgate.net It also shows the highest potency at LS α4β2 receptors. psu.eduresearchgate.net However, its efficacy (the maximal response it can produce) is lower than that of ACh at the HS α4β2 subtype. The rank order of efficacy at HS α4β2 receptors is: TC-2559 > A-85380 > ACh > epibatidine > nicotine > this compound. psu.edu

Binding assays further confirm its high affinity. For human nAChR subtypes, this compound displays potent inhibition of radioligand binding, with IC₅₀ values of 0.30 nM for hα4β2 and 0.28 nM for hα4β4. medchemexpress.com This indicates a subnanomolar affinity for these key central nervous system receptors. Dose-response curves for this compound at both hα4β2 and hα4β4 receptors have been shown to be best fitted with a dual-component Hill equation, suggesting complex interactions with the receptor. uchile.cl

Table 1: Comparative Potency and Efficacy of this compound at α4β2 nAChR Subtypes

| Receptor Subtype | Parameter | Agonist Rank Order | Reference |

|---|---|---|---|

| High-Sensitivity (HS) α4β2 | Potency | This compound > epibatidine ≅ A-85380 > nicotine > TC-2559 > ACh | psu.eduresearchgate.net |

| High-Sensitivity (HS) α4β2 | Efficacy | TC-2559 > A-85380 > ACh > epibatidine > nicotine > this compound | psu.edu |

| Low-Sensitivity (LS) α4β2 | Potency | This compound > epibatidine > TC-2559 ≅ A-85380 > cytisine ≅ 5-Br-cytisine > nicotine > ACh | psu.eduresearchgate.net |

Table 2: Binding Affinity of this compound at Human nAChR Subtypes

| Receptor Subtype | Assay | Value (nM) | Reference |

|---|---|---|---|

| hα4β2 | IC₅₀ | 0.30 | medchemexpress.com |

| hα4β4 | IC₅₀ | 0.28 | medchemexpress.com |

| hα7 | IC₅₀ | 31.6 | medchemexpress.com |

Ligand-Receptor Interaction Dynamics

Investigation of Allosteric Modulation and Competitive Antagonism

The primary mechanism of action for this compound, like its parent compound cytisine, is competitive binding at the orthosteric site—the same binding site as the endogenous neurotransmitter acetylcholine. nih.gov As a partial agonist, it competes with ACh for this site, and when bound, it elicits a submaximal receptor response. bioline.org.br

However, the interaction of cytisine derivatives with nAChRs can be complex. At human α4β2-nACh receptors, low concentrations of this compound have been observed to enhance, or potentiate, the currents elicited by ACh. uchile.cl At higher concentrations, it produces an inhibitory effect. This dualistic behavior, characterized by potentiation at low concentrations and inhibition at high concentrations, suggests a more intricate interaction than simple competitive agonism. The potentiation effect is considered competitive because it can be overcome by increasing the concentration of the agonist. uchile.cl While these compounds bind to the orthosteric site, their ability to modulate the receptor's response to another agonist is a feature sometimes associated with allosteric modulators, which bind to a site distinct from the agonist site. nih.gov This suggests that this compound may induce or stabilize receptor conformations that have different affinities or gating properties.

Analysis of Intramolecular Hydrogen Bonding (e.g., NH···N Interaction) and Conformational Stability in Receptor Binding

The rigid, conformationally restrained structure of the cytisine molecule is a key determinant of its high-affinity binding to nAChRs. A crucial feature of this structure is the presence of an intramolecular hydrogen bond between the N-12 hydrogen and the N-1 nitrogen (NH···N). acs.org This interaction stabilizes an axial conformation of the molecule, which is thought to be the bioactive conformation for binding to the nicotinic receptor. acs.org This conformational stability reduces the entropic penalty upon binding, contributing to its high affinity.

The addition of a halogen atom at the C3 position is believed to further enhance binding by favoring the hydrogen bonding interactions between the ligand and the receptor. isaac-scientific.com The stability of the ligand's conformation and its orientation within the binding site are critical. Molecular dynamics simulations show that agonist binding involves significant conformational rearrangements in the receptor's binding site, including the movement of flexible loops (like loop C) to "clamp down" on the ligand. elifesciences.org The pre-stabilized conformation of this compound, due to its rigid scaffold and intramolecular hydrogen bond, likely facilitates an optimal fit and stable interaction within this dynamic binding pocket. acs.orgelifesciences.org

Downstream Neurotransmitter Release and Signaling Pathways

The binding of this compound to nAChRs, particularly the α4β2 subtype, triggers downstream signaling events, most notably the release of neurotransmitters. Activation of nAChRs is known to enhance the release of dopamine, serotonin (B10506) (5-HT), norepinephrine (B1679862), glutamate (B1630785), and GABA. nih.gov

A key downstream effect of α4β2 receptor activation is the modulation of dopamine release in the mesolimbic pathway, a system central to reward and reinforcement. bioline.org.br In vitro studies using rat striatal slices have demonstrated that this compound is both more potent and more efficacious than its parent compound, cytisine, at evoking the release of [³H]dopamine. uchile.cl As a partial agonist, it provides a moderate and sustained increase in dopamine levels, which is a mechanism shared by other α4β2 partial agonists used in clinical settings. bioline.org.br

Beyond dopamine, cytisine has been shown to modulate other neurotransmitter systems and signaling cascades. In animal models of stress, cytisine treatment reversed the stress-induced decreases in brain-derived neurotrophic factor (BDNF), serotonin 1A (5-HT1A) receptors, and mammalian target of rapamycin (B549165) (mTOR) signaling in the hippocampus and amygdala. nih.gov It has also been shown to decrease elevated glutamate levels in the hippocampus in a model of epilepsy. frontiersin.org Given that this compound is a more potent α4β2 agonist than cytisine, it is expected to have similar, if not more pronounced, effects on these downstream signaling pathways.

Stimulation of Dopamine Release from Striatal Slices

3-Bromocytisine (this compound) has been identified as a potent modulator of dopamine release in the striatum, a key region of the brain involved in motor control and reward. In animal studies, this compound stimulates the release of dopamine. wikipedia.org This action is attributed to its function as an agonist at presynaptic nicotinic acetylcholine receptors (nAChRs) located on dopaminergic nerve terminals.

Research utilizing rat striatal slices has provided specific insights into its efficacy and potency. One study found that this compound is not only effective at evoking the release of radiolabeled dopamine ([³H]dopamine) from these slices but is also more potent and efficacious than its parent compound, cytisine. acs.org The concentration of this compound required to produce half of its maximal effect (EC₅₀) for dopamine release was approximately 11 nM. acs.org This high potency underscores the significant impact of the bromine substitution at the C3-position of the cytisine molecule.

The primary nAChR subtypes mediating dopamine release in the striatum are the α4β2* and α6β2* (*denotes the potential presence of other subunits) subtypes. This compound exhibits a very high affinity for the α4β2 subtype, acting as a partial agonist. wikipedia.orgtocris.com Its interaction with these presynaptic receptors triggers membrane depolarization and subsequent activation of voltage-gated calcium channels, leading to the exocytosis of dopamine-containing vesicles. In some in vitro models, the effect of 3-bromocytisine on dopamine release showed minimal dose-dependency at higher concentrations but was measurable at concentrations ten times lower than the threshold for cytisine or nicotine. researchgate.net

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | EC₅₀ | ~11 nM | acs.org |

Modulation of Noradrenaline Release from Hippocampal Slices

Similar to its effects on the dopaminergic system, this compound also potently modulates noradrenergic neurotransmission. In animal models, the compound has been shown to stimulate the release of noradrenaline. wikipedia.org This effect is mediated by its agonist activity at nAChRs located on noradrenergic nerve terminals originating from the locus ceruleus and projecting to the hippocampus.

Studies using hippocampal slices have demonstrated that this compound effectively evokes the release of [³H]noradrenaline. acs.org Compared to its parent compound, cytisine, this compound is both more potent and more efficacious in this regard. The EC₅₀ value for this compound-induced noradrenaline release from hippocampal slices was determined to be approximately 250 nM. acs.org While potent, its potency for noradrenaline release is lower than that observed for dopamine release in the striatum, indicating a degree of regional or neurotransmitter system selectivity.

The nAChRs modulating noradrenaline release in the hippocampus are pharmacologically distinct from those in the striatum. While multiple subtypes are present, α3β4* nAChRs are known to play a significant role. The efficacy of this compound in this context is consistent with its demonstrated activity at various nAChR subtypes, including its potent agonism at α4β4 and α7 receptors and partial agonism at α4β2 receptors. tocris.comrndsystems.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | EC₅₀ | ~250 nM | acs.org |

Effects on Intracellular Calcium Dynamics and Ion Channel Currents in Cellular Models

The mechanism by which this compound stimulates neurotransmitter release is fundamentally linked to its ability to alter intracellular ion concentrations, particularly calcium (Ca²⁺). As a ligand-gated ion channel agonist, its binding to nAChRs directly opens a transmembrane pore permeable to cations, including sodium (Na⁺) and Ca²⁺.

In cellular models such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and express nAChRs, this compound has been shown to cause significant increases in intracellular Ca²⁺ levels. acs.org This influx of calcium is a critical step in triggering a cascade of downstream cellular events, most notably the fusion of synaptic vesicles with the cell membrane for neurotransmitter release. The parent compound, cytisine, has been observed to increase cytoplasmic Ca²⁺ levels in a dose-dependent manner in HepG2 cells, an effect linked to the upregulation of α7-nAChR expression. spandidos-publications.com this compound is also a full agonist at the α7 nAChR subtype, which is known to have high calcium permeability. wikipedia.orgrndsystems.com

Furthermore, the effect of this compound on ion channel currents has been characterized using electrophysiological techniques in cellular models like Xenopus oocytes expressing specific human nAChR subtypes. In oocytes expressing human α3β4 nAChRs, this compound was found to evoke robust inward currents with an EC₅₀ of approximately 2 μM. acs.org This inward current, carried by cations, is the direct electrophysiological signature of the ion channel opening induced by the agonist. Studies on oocytes expressing α4β2 nAChRs also demonstrated that this compound produces concentration-dependent inward currents, acting as a partial agonist at this subtype. researchgate.net

| Compound | Cellular Model / Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Xenopus oocytes / hα3β4 nAChR | EC₅₀ (Inward Current) | ~2 µM | acs.org |

Structure Activity Relationship Sar Studies of 3 Br Cytisine and Its Derivatives

Impact of Bromine Substitution at C3 Versus C5 on Pharmacological Profile

The position of halogen substitution on the pyridone ring of cytisine (B100878) profoundly impacts its pharmacological activity. Studies have consistently shown that substitution at the C3 position is favorable, while modification at the C5 position is generally detrimental to the compound's binding affinity and functional potency. uchile.cl

Specifically, bromination at the C3 position of cytisine to yield 3-bromocytisine (B1662614) (3-Br-cytisine) leads to a significant increase in binding affinity at various nAChR subtypes. uchile.cl In contrast, the introduction of a bromine atom at the C5 position (5-bromocytisine) results in a marked decrease in potency. uchile.cluchile.cl For instance, in studies using rat brain membranes, 3-bromocytisine demonstrated a much higher affinity for [3H]epibatidine binding sites compared to its C5 counterpart. uchile.cl The detrimental effect of C5 substitution is a common finding across multiple studies examining halogenated and other substituted cytisine analogues. uchile.cl

This difference in activity suggests that the C3 position is located in a region of the nAChR binding site that can accommodate or favorably interact with a halogen substituent, potentially through hydrophobic or halogen-bonding interactions. Conversely, the C5 position appears to be in a sterically hindered environment where the introduction of a bulky bromine atom disrupts optimal binding.

Comparative Analysis of Halogenated Cytisine Analogues (e.g., Iodo, Dibromo Derivatives)

Further exploration of halogenation on the cytisine scaffold reveals a nuanced SAR that depends on the specific halogen and the pattern of substitution.

C3-Halogenation: Both 3-bromocytisine and 3-iodocytisine (B1243517) exhibit enhanced binding affinity and functional potency compared to the parent compound, cytisine. uchile.cluchile.cl In many cases, 3-iodocytisine shows an even greater increase in affinity than 3-bromocytisine, particularly at the α7 nAChR subtype. uchile.cluchile.cl For example, 3-iodocytisine displays a significantly higher affinity for α7 and α4β2* receptors in the rat brain than cytisine. nih.gov This trend of increased potency with heavier halogens at C3 (I > Br > Cl) suggests that the size and polarizability of the halogen atom play a crucial role in the interaction with the receptor. uni-bonn.de

C5-Halogenation: As mentioned, C5-halogenation is generally unfavorable. However, the extent of this detrimental effect can vary between different halogens. For example, while both 5-bromocytisine and 5-iodocytisine have reduced affinity for human α4β2 and α4β4 nAChRs compared to cytisine, 5-iodocytisine is more potent than 5-bromocytisine. uchile.cl

Dibromo Derivatives: The introduction of bromine atoms at both the C3 and C5 positions (3,5-dibromocytisine) results in a complex pharmacological profile. Compared to 5-bromocytisine, 3,5-dibromocytisine is more potent at human α4β2 and α4β4 nAChRs. uchile.cl However, its affinity is still markedly lower than that of cytisine and the C3-monohalogenated derivatives. uchile.cl

These findings underscore that while C3 is the preferred position for halogenation to enhance potency, the specific halogen and the presence of other substituents can fine-tune the pharmacological activity.

Influence of N-Substitution (e.g., N-Methylcytisine, N-Arylcytisine) on Receptor Affinity and Functional Activity

Modification of the secondary amine nitrogen (N12) in the cytisine scaffold is another key strategy for altering its pharmacological properties.

N-Methylation: The addition of a methyl group to the nitrogen, forming N-methylcytisine (also known as caulophylline), generally leads to a decrease in both binding affinity and functional potency at various nAChR subtypes, including α4β2, α7, and α3β4 receptors. uchile.cluchile.clresearchgate.net This reduction in activity is likely due to steric hindrance within the receptor's binding pocket. nih.gov However, subsequent bromination at the C3 position of N-methylcytisine can recover some of the lost potency, bringing its affinity for α4β2 receptors to a level comparable to that of cytisine. uchile.cl

Elucidation of Key Pharmacophoric Features for nAChR Selectivity and Efficacy

The interaction of cytisine and its derivatives with nAChRs is governed by a set of key pharmacophoric features. The fundamental pharmacophore for nicotinic agonists includes a positively charged nitrogen atom and a hydrogen bond acceptor, with a specific distance between them. uchile.cl In cytisine, the piperidine (B6355638) nitrogen and the pyridone carbonyl oxygen fulfill these roles. researchgate.net

Docking studies and SAR analyses have provided further insights:

Hydrogen Bonding: The pyridone oxygen of cytisine acts as a crucial hydrogen bond acceptor. uchile.clresearchgate.net

Cationic Center: The protonated nitrogen of the piperidine ring provides the essential positive charge. uchile.cl

Hydrophobic Interactions: The pyridone ring and other parts of the cytisine scaffold engage in hydrophobic interactions within the binding pocket. Halogenation at the C3 position is thought to enhance these interactions or introduce favorable halogen bonding. uchile.cl The increased potency of C3-halogenated derivatives is proposed to be due to the stabilization of the open conformation of the nAChR. uchile.cl

Steric Constraints: The binding pocket imposes steric limitations, as evidenced by the reduced affinity of many N-substituted and C5-substituted derivatives. uchile.clnih.gov

The differential effects of substitutions on cytisine compared to other nicotinic ligands like nicotine (B1678760) and epibatidine (B1211577) suggest that cytisine may adopt a different binding orientation within the nAChR binding site. uchile.cluchile.cl

Scaffold Modification Strategies to Optimize Receptor Subtype Selectivity (e.g., α4β2 versus α3β4 selectivity)

A major goal in the development of cytisine-based ligands is to achieve selectivity for specific nAChR subtypes, particularly to differentiate between the centrally located α4β2 subtype, which is a key target for smoking cessation therapies, and the ganglionic α3β4 subtype, activation of which can lead to peripheral side effects. researchgate.netnih.gov

Several strategies have been employed to enhance this selectivity:

C10-Substitution: Modification at the C10 position (IUPAC numbering) of the cytisine scaffold has emerged as a promising strategy. researchgate.netunimi.it For example, the introduction of a methyl group at C10 resulted in a compound with a similar binding affinity to α4β2 nAChRs as cytisine but with significantly lower affinity for other subtypes, leading to a more than 3000-fold selectivity for α4β2 over α3β4. nih.govgoogle.com These C10-substituted analogues are thought to target a complementary region of the binding site, thereby mediating subtype differentiation. researchgate.netresearchgate.netescholarship.orgacs.org

C4-Substitution: Introduction of a methyl group at the C4 position has also been shown to confer remarkable selectivity for the α4β2 subtype over the α3β4 subtype (over 3500-fold). researchgate.net

These scaffold modification strategies highlight that by targeting specific regions within and around the primary binding site, it is possible to design cytisine derivatives with highly optimized receptor subtype selectivity, paving the way for more targeted therapeutics.

Preclinical Pharmacological Investigations of 3 Br Cytisine in Vitro and Non Human in Vivo

In Vitro Pharmacological Assays

In vitro studies have been fundamental in elucidating the specific molecular targets of 3-Br-cytisine and its intrinsic activity at these sites.

Radioligand Binding Assays using Brain Membranes and Recombinant Receptor Expression Systems

Radioligand binding assays have been crucial in determining the affinity of this compound for various nAChR subtypes. These studies typically utilize either native receptors from rat brain membranes or specific human nAChR subtypes expressed in clonal cell lines. uchile.clnoaa.gov

In competition binding assays with membranes from cell lines expressing recombinant human nAChRs, this compound has demonstrated high affinity for several subtypes. uchile.clrndsystems.com Notably, it is a potent inhibitor of radioligand binding to hα4β2, hα4β4, and hα7 nAChRs. uchile.clrndsystems.com Halogenation at the C3 position of cytisine (B100878), as in this compound, consistently leads to an increased binding affinity for α4β2* and α7 nAChR subtypes compared to the parent compound. uchile.cluchile.cl

Studies using [³H]cytisine and [¹²⁵I]α-bungarotoxin as radioligands have shown that this compound is the most potent inhibitor of binding among several bromo-isosteres of cytisine. uchile.cl Specifically, it shows high affinity for both high-affinity α4β2* receptors, identified by [³H]cytisine binding in rat brain membranes, and α7* receptors, identified by [¹²⁵I]α-bungarotoxin binding. noaa.govsnmjournals.orgnih.gov One study reported that this compound exhibited a 200-fold selectivity for the α4β2 subtype over the α7 subtype. wikipedia.org

Table 1: Binding Affinity (IC₅₀/Kᵢ) of this compound at Human nAChR Subtypes

| Receptor Subtype | Affinity Value (nM) | Assay Type | Reference |

|---|---|---|---|

| hα4β2 | 0.30 (IC₅₀) | Competition Binding | rndsystems.commedchemexpress.comtocris.com |

| hα4β4 | 0.28 (IC₅₀) | Competition Binding | rndsystems.commedchemexpress.comtocris.com |

| hα7 | 31.6 (IC₅₀) | Competition Binding | rndsystems.commedchemexpress.comtocris.com |

| α4β2* (rat brain) | 10 pM (Kᵢ) | Competition Binding | researchgate.net |

| α7* (rat brain) | 2.0 nM (Kᵢ) | Competition Binding | researchgate.net |

Note: The asterisk () indicates that the receptor may contain additional, unspecified subunits. nih.gov IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro, while Kᵢ is the inhibition constant.*

Functional Assays in Xenopus Oocytes and Mammalian Cell Lines (e.g., Ca²⁺ Flux, Electrophysiology)

Functional studies have been conducted to assess the efficacy of this compound, determining whether it acts as an agonist, partial agonist, or antagonist at nAChR subtypes. These experiments often involve expressing specific human nAChR subunits in Xenopus oocytes and measuring inward currents using two-electrode voltage clamp electrophysiology, or by measuring changes in intracellular calcium (Ca²⁺) in mammalian cell lines like PC12 cells. uchile.cluchile.cl

Research has consistently shown that this compound is a potent agonist at several nAChR subtypes. rndsystems.comtocris.com It acts as a full agonist at human α7 nAChRs and a partial agonist at hα4β2 and hα4β4 nAChRs. uchile.clwikipedia.org When tested on Xenopus oocytes expressing human α3β4 nAChRs, this compound was found to be a full agonist and more potent than both acetylcholine (B1216132) and cytisine. nih.gov

Further studies have revealed that this compound displays different effects on high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChRs, with EC₅₀ values of 8 nM and 50 nM, respectively. rndsystems.commedchemexpress.comtocris.com This demonstrates its potent functional activity. Compared to its parent compound, cytisine, this compound is not only more potent but also more efficacious in eliciting currents in oocytes and Ca²⁺ increases in PC12 cells. uchile.cl

Table 2: Functional Potency (EC₅₀) and Efficacy of this compound

| Receptor/System | EC₅₀ Value | Efficacy | Reference |

|---|---|---|---|

| hα4β2 (High Sensitivity) | 8 nM | Partial Agonist | rndsystems.commedchemexpress.comtocris.com |

| hα4β2 (Low Sensitivity) | 50 nM | Partial Agonist | rndsystems.commedchemexpress.comtocris.com |

| hα3β4 in Xenopus Oocytes | ~2 µM | Full Agonist | uchile.clnih.gov |

| hα7 in Xenopus Oocytes | Potent Agonist | Full Agonist | uchile.cl |

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.

Neurotransmitter Release Studies in Brain Slices

To understand the physiological consequences of nAChR activation by this compound, neurotransmitter release studies are performed using brain slices from specific regions. These assays measure the ability of the compound to evoke the release of neurotransmitters like dopamine (B1211576) (DA) and norepinephrine (B1679862) (noradrenaline, NA). uchile.cl

Studies using rat striatal slices, where dopamine release is primarily modulated by α4β2* and α6β2β3* nAChRs, have shown that this compound is more potent and more efficacious than cytisine at evoking [³H]dopamine release. uchile.clnih.govjneurosci.org An EC₅₀ of approximately 11 nM was reported for this effect. uchile.clnih.gov

Similarly, in experiments with rat hippocampal slices, where [³H]norepinephrine release is governed by β4-containing nAChRs, this compound was also more potent than cytisine, with a reported EC₅₀ of about 250 nM. uchile.clnih.govresearchgate.net These findings confirm that the high affinity and functional potency of this compound translate into a robust ability to modulate the release of key neurotransmitters in the central nervous system. uchile.cl

Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes from Various Animal Species

Information specifically detailing the metabolic stability of this compound in hepatic microsomes and hepatocytes from various animal species is not extensively available in the public domain. However, studies on its parent compound, cytisine, indicate that it undergoes negligible hepatic metabolism. researchgate.net Generally, drug development processes involve assessing metabolic stability in liver microsomes from mice, rats, dogs, monkeys, and humans to predict how the compound will be metabolized in vivo. glpbio.comnuvisan.com Such studies are critical for understanding potential species differences in metabolism.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Parameter Estimation (e.g., Intrinsic Clearance, Half-life)

Detailed in vitro DMPK parameters for this compound, such as intrinsic clearance and in vitro half-life, are not readily found in published literature. These parameters are typically determined during preclinical development to predict the human pharmacokinetics of a drug candidate. nuvisan.comcriver.com For the parent compound cytisine, a short plasma half-life of 4.8 hours has been reported, and it is primarily excreted unchanged in the urine, suggesting low metabolic clearance. researchgate.netdrugbank.comwikipedia.org While it is plausible that this compound may share some of these characteristics, specific experimental data is required for confirmation.

Non-Human In Vivo Pharmacological Evaluation in Animal Models

The in vitro findings for this compound have been extended to non-human in vivo models to assess its pharmacological effects in a complex biological system.

In animal studies, this compound has been shown to stimulate the release of dopamine and noradrenaline, which is consistent with the in vitro neurotransmitter release data. wikipedia.org This neurochemical effect is associated with behavioral changes, such as a significant increase in locomotor activity in rodents once they are habituated to a novel environment. researchgate.net These effects are understood to be mediated by nAChRs in the striatum and involve the dopaminergic system. researchgate.net

In a rat model of Parkinson's disease, 3-bromocytisine (B1662614) was evaluated for its neuroprotective potential. researchgate.net However, at the doses tested, it did not show a significant effect in attenuating the decrease in striatal dopamine levels, possibly related to tolerability at higher doses. researchgate.net

Behavioral studies in zebrafish using the novel tank diving test have also been conducted. mdpi.comresearchgate.net In this model, 3-bromocytisine displayed an anxiolytic-like profile over a range of concentrations, decreasing the time spent at the bottom of the tank. mdpi.com This effect was accompanied by a decrease in locomotor activity at some concentrations, a phenomenon also observed with other partial nAChR agonists like varenicline (B1221332) and cytisine in rodents. researchgate.netmdpi.com

Behavioral Neuroscience Studies (e.g., Locomotor Activity, Brain Reward Function in Rodent Models)

The impact of this compound on motor behavior and reward pathways has been a key area of research, distinguishing it from its parent compound, cytisine, and other derivatives.

Acute systemic administration of this compound has been shown to induce a significant increase in locomotor activity in rats. uchile.cl This effect is notably different from that of nicotine (B1678760), cytisine, and 5-bromocytisine, which did not produce a similar increase in locomotion under the same experimental conditions. uchile.cl The increase in motor activity prompted by this compound is mediated by nicotinic acetylcholine receptors (nAChRs) located in both the dorsal and ventral striatum. uchile.cl Furthermore, the effect is dependent on the dopaminergic system, as it can be partially prevented by the administration of a D2 dopamine receptor antagonist like haloperidol. uchile.cl

During the initial exploratory phase in a novel environment, a low dose of this compound was observed to decrease locomotor activity. However, as the animals habituated to the environment, the compound produced a significant increase in locomotion. uchile.cl This suggests a complex, context-dependent effect on motor function.

| Compound | Effect on Locomotor Activity (Habituated Rats) |

| This compound | Significant Increase |

| Nicotine | No Significant Increase |

| Cytisine | No Significant Increase |

| 5-Br-Cytisine | No Significant Increase |

| Data sourced from a study on the effects of nicotinic agonists on locomotor activity in rats. uchile.cl |

Regarding brain reward function, studies using intracranial self-stimulation (ICSS) in rats—a procedure to measure the rewarding effects of stimuli—have been conducted on cytisine and its derivatives. Acute administration of cytisine and another derivative, 3-(pyridin-3′-yl)-cytisine (3-pyr-Cyt), did not alter the thresholds for brain reward. nih.gov In contrast, nicotine and varenicline lowered ICSS thresholds, indicating an enhancement of brain reward function. nih.gov While direct data on this compound's effect on ICSS is not available, these findings suggest that not all cytisine-based compounds share the same reward-potentiating effects as nicotine. nih.gov The discontinuation of chronic nicotine administration leads to elevated ICSS thresholds, reflecting a dysphoric-like state, which was diminished by varenicline and cytisine. nih.gov

Investigation of Antidepressant-like Effects in Stress-Induced Animal Models

The potential antidepressant properties of cytisine and its derivatives have been explored in various rodent models of depression. While direct studies on this compound in stress-induced depression models are limited, research on closely related compounds provides valuable insights.

Cytisine itself has demonstrated antidepressant-like effects in several rodent models, including the tail suspension test and the forced swim test. su.ac.thresearchgate.netnih.gov Chronic, but not acute, administration of cytisine also showed efficacy in the novelty-suppressed feeding test, a model sensitive to chronic antidepressant treatment. su.ac.th Furthermore, in a mouse model of unpredictable chronic mild stress (UCMS), treatment with cytisine for two weeks alleviated depression-like behaviors. biomolther.org This effect was associated with the reversal of stress-induced decreases in 5-HT1A receptor, brain-derived neurotrophic factor (BDNF), and mTOR levels in the hippocampus and amygdala. biomolther.org

Comparative studies on cytisine derivatives have revealed differences in their antidepressant-like profiles. In the tail suspension and forced swim tests, both cytisine and the derivative 3-pyr-Cyt significantly reduced immobility time in mice, indicative of an antidepressant-like effect. researchgate.netnih.gov However, 5-bromocytisine (5-Br-Cyt) did not show significant effects when administered peripherally, which may be due to its inability to effectively cross the blood-brain barrier. nih.govpsu.edu When administered directly into the brain ventricles, 5-Br-Cyt did produce a significant antidepressant-like effect in the tail suspension test. researchgate.netpsu.edu

These findings collectively suggest that the nicotinic partial agonism of cytisine-based compounds can produce antidepressant-like effects, and that structural modifications, such as the position of a bromine atom, can significantly influence their pharmacological profile and ability to act centrally. researchgate.netnih.govpsu.edu

Modulation of Alcohol Consumption and Nicotine-Induced Alcohol Drinking in Animal Models

While there is no specific research available on the effects of this compound on alcohol consumption, studies on the parent compound, cytisine, have shown that it can modulate alcohol intake in animal models.

Cytisine has been found to reduce voluntary alcohol consumption in several preclinical models. frontierspartnerships.orgfrontiersin.orgnih.govnih.gov For instance, it decreased alcohol self-administration in high-alcohol-drinking rat lines and in C57BL/6J mice. frontierspartnerships.orgfrontiersin.org The mechanism is thought to involve the modulation of the mesolimbic dopamine system, a key pathway in reward and addiction. nih.govnih.gov Nicotinic ligands, including cytisine, have been shown to alter alcohol-induced increases in dopamine levels in mice. nih.gov

Furthermore, cytisine has been investigated for its ability to affect the interplay between nicotine and alcohol, a common co-addiction. Research shows that cytisine can reduce nicotine-induced alcohol drinking. frontiersin.orgfrontiersin.org Specifically, it has been found to block the increase in alcohol consumption that is often observed following chronic nicotine exposure in animal models. frontiersin.org These effects suggest that nAChR partial agonists like cytisine are promising candidates for the treatment of alcohol use disorder, including in the context of nicotine co-use. frontiersin.org

Evaluation in Non-Human Primate Models for Advanced Neurobiological Research

Currently, there is a lack of published studies specifically evaluating this compound in non-human primate (NHP) models. Research in NHPs is a critical step in translational neuroscience, as these models offer a closer anatomical and physiological parallel to the human brain than rodent models, particularly in complex cognitive and behavioral domains. nih.gov

The prefrontal cortex, which is crucial for regulating addictive behavior, is significantly more developed in primates than in rodents. nih.gov Functional differences in nAChR subtypes between species also highlight the importance of NHP studies. For example, cytisine has been shown to be significantly less potent at human α3β4 nAChRs compared to the equivalent rat receptors. nih.gov Such species-specific differences underscore the potential limitations of extrapolating findings from rodents directly to humans and emphasize the value of NHP research for more accurately predicting clinical efficacy and safety. nih.govnih.gov Advanced neuroimaging techniques, such as Positron Emission Tomography (PET), are often combined with behavioral studies in NHPs to investigate drug pharmacokinetics and pharmacodynamics in the brain, providing crucial data for the development of novel medications for conditions like addiction. utoronto.ca

Exploration of Extended Pharmacological Activities of Cytisine Derivatives (e.g., Insecticidal Activity, Anti-proliferative Effects on Cancer Cell Lines (via derivatization))

Beyond their effects on the central nervous system, derivatives of cytisine have been explored for other pharmacological activities, including insecticidal and anti-cancer properties.

Insecticidal Activity

Structural modifications of cytisine, particularly through halogenation, have yielded compounds with significant insecticidal properties. researchgate.netnih.gov A series of N-acyl/sulfonyl derivatives of 5(3,5)-(di)halogenocytisines were synthesized and evaluated for their pesticidal activity against agricultural pests like Mythimna separata (armyworm), Tetranychus cinnabarinus (carmine spider mite), and Sitobion avenae (English grain aphid). researchgate.netnih.gov Certain halogenated derivatives demonstrated potent acaricidal (mite-killing) and aphicidal activity. researchgate.netnih.gov Additionally, hybrid compounds created by linking halogenated cytisines with podophyllotoxin, another natural product, exhibited more potent insecticidal activity against the armyworm than the parent compounds alone. bohrium.com

Anti-proliferative Effects on Cancer Cell Lines (via derivatization)

Cytisine and its derivatives have shown promise as anti-proliferative agents against various cancer cell lines. Cytisine itself has been found to inhibit the growth of human lung cancer cells in vitro and suppress tumor growth in mouse xenograft models. researchgate.nettandfonline.com

Derivatization, including halogenation, has been a key strategy to enhance these anti-cancer effects. Halogenated N-benzyl derivatives of cytisine have demonstrated promising antiproliferative activity against a panel of cancer cell lines, with N-(4-iodobenzyl)cytisine being particularly effective against lung and neuroepithelioma cancer cells. researchgate.net Another cytisine derivative was found to inhibit the EED-EZH2 protein-protein interaction, a mechanism that can prevent metastasis in triple-negative breast cancer cells. scienceopen.com Studies have also shown that synthetic cytisine-linked isoflavonoids can have enhanced anti-proliferative profiles compared to their parent compounds. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Cytisine | A549 (Lung) | 26.83 |

| Cytisine | NCI-H23 (Lung) | 42.79 |

| Cytisine | NCI-H460 (Lung) | 32.45 |

| Cytisine-linked Isoflavonoid (CLIF 8) | PC-3 (Prostate) | 10.1 |

| Cytisine-linked Isoflavonoid (CLIF 8) | SiHA (Cervical) | 17.5 |

| N-(4-iodobenzyl)cytisine | NCI-H358 (Lung) | < 10 |

| N-(4-iodobenzyl)cytisine | SK-N-MC (Neuroepithelioma) | < 10 |

| IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies on the anti-proliferative effects of cytisine and its derivatives. tandfonline.comresearchgate.netmdpi.com |

Computational Chemistry and Molecular Modeling Applications in 3 Br Cytisine Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of how a small molecule like 3-Br-cytisine might bind to a receptor protein. This technique is particularly valuable for understanding its interactions with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.

Prediction of Binding Modes and Affinities with nAChR Subtypes

Molecular docking studies have been instrumental in elucidating the binding orientation of this compound within the ligand-binding domain of different nAChR subtypes. These simulations predict the most energetically favorable conformation of the ligand when interacting with the receptor's binding pocket. For instance, docking experiments with a model of the α4β2 nAChR have shown that the protonated piperidine (B6355638) ring of the parent compound, cytisine (B100878), situates itself within an "aromatic box" formed by amino acid residues. researchgate.net It is hypothesized that this compound and its analogs bind to neuronal nAChRs in a specific orientation that allows the halogen atom to interact with a hydrophobic region within the binding pocket. uchile.cl

These computational models are crucial for rationalizing the observed binding affinities. 3-Bromocytisine (B1662614) is a potent agonist at α4β4, α4β2, and α7 nACh receptors. rndsystems.com Notably, it exhibits a high affinity for the α4β2 subtype, with some studies reporting IC50 values in the sub-nanomolar range, indicating a very strong interaction. researchgate.netrndsystems.com The compound shows a significant selectivity for the heteromeric α4β2 and α4β4 nAChRs over the homomeric α7 subtype. researchgate.net Specifically, this compound has a 200-fold higher selectivity for the α4β2 subtype compared to the α7 subtype. wikipedia.org

| nAChR Subtype | Binding Affinity (IC50, nM) | Reference |

|---|---|---|

| α4β2 | 0.30 | researchgate.net |

| α4β4 | 0.28 | researchgate.netrndsystems.com |

| α7 | 31.6 | rndsystems.com |

Analysis of Protein-Ligand Interactions at the Atomic Level

Beyond predicting binding modes, molecular docking allows for a detailed analysis of the specific interactions between this compound and the amino acid residues of the nAChR binding site. These interactions, which include hydrogen bonds, cation-π interactions, and hydrophobic contacts, are critical for the stability of the ligand-receptor complex.

For the parent compound cytisine, a key interaction involves a cation-π interaction with a tryptophan residue (Trp143) in the α4 subunit. researchgate.net The introduction of a bromine atom at the 3-position is thought to introduce new interactions or modify existing ones, potentially explaining its altered pharmacological profile compared to cytisine. ontosight.ai Docking studies of N-substituted cytisine derivatives into α4β2 nAChR models have helped identify key amino acid residues in both the α and β subunits that are essential for ligand binding. acs.org These computational insights provide a structural basis for understanding the subtype selectivity of this compound and guide the design of new analogs with improved properties.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of this compound, such as its three-dimensional structure, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been employed to determine the most stable conformations of cytisine and its derivatives. mdpi.commdpi.com For cytisine itself, two stable chair isomers have been identified as the most stable in the gas phase and in solution. researchgate.net The fully DFT-optimized structure of a cytisine squaramide derivative was found to have a conformation very similar to that determined by X-ray crystallography. mdpi.com

DFT can also be used to calculate the molecular electrostatic potential, which is valuable for understanding intermolecular interactions. mdpi.com Such calculations are crucial for rationalizing how modifications to the cytisine scaffold, such as the introduction of a bromine atom, affect the molecule's shape and electronic distribution, and consequently its interaction with nAChRs.

Semiempirical Methods for Energetic and Structural Properties

Semiempirical quantum chemistry methods, which are computationally less demanding than ab initio methods like DFT, are also used to study the properties of molecules like this compound. These methods are particularly useful for initial conformational searches and for calculating properties of larger systems. mdpi.com Semiempirical calculations for cytisine have indicated that two of its isomers are the most stable. mdpi.comresearchgate.net While less accurate than DFT, semiempirical methods can provide valuable qualitative insights into the structural and energetic properties of this compound and its analogs.

Simulation of Spectroscopic Signatures (e.g., NMR, Mass Spectrometry)

Computational methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can aid in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies using DFT have been shown to be in good agreement with experimental FT-IR and Raman spectra for cytisine. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to elicit a specific biological response. For nAChR agonists, the classical pharmacophore model includes a protonable nitrogen atom and a hydrogen bond acceptor (HBA), separated by a specific distance. uni-bonn.deacs.org this compound fits this model well, with its basic nitrogen and the carbonyl oxygen of the pyridone ring serving as the key features.

Ligand-based pharmacophore models are often developed from a set of active compounds to distill their common structural features. nih.govugm.ac.id In the context of cytisine derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which are conceptually linked to pharmacophore modeling, have been employed to rationalize the physicochemical determinants of binding affinity. uni-duesseldorf.de These models map properties such as steric bulk, electrostatic potential, and hydrophobicity, providing a detailed blueprint for ligand recognition. For instance, 3D-QSAR analyses have confirmed the importance of a properly positioned positive charge and an HBA for potent nicotinic agonist activity. uchile.cl

The general workflow for discovering novel ligands using these techniques involves several key steps:

Model Generation: A pharmacophore model is generated based on the structure of a highly active ligand like this compound or a collection of active cytisine analogs. nih.gov This model will typically include features like a hydrogen bond acceptor, a positive ionizable center, hydrophobic regions, and aromatic rings. nih.gov

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases (e.g., ZINC, ChemDiv) for molecules that match the defined spatial arrangement of features. researchgate.netmdpi.com This process filters millions of compounds down to a manageable number of "hits."

Docking and Scoring: The hits from the virtual screen are then subjected to molecular docking into a model of the target receptor's binding site (e.g., the α4β2 nAChR). researchgate.netinnovareacademics.in This step predicts the binding pose and estimates the binding affinity, allowing for the ranking of hits.

Filtering and Selection: The docked compounds are further filtered based on criteria such as predicted binding energy, interaction with key amino acid residues, and drug-like properties (e.g., Lipinski's Rule of Five) to select the most promising candidates for synthesis and biological testing. nih.gov

While specific virtual screening campaigns originating from a this compound pharmacophore are not extensively detailed in the public literature, the principles are well-established. The high affinity and selectivity of this compound make it an ideal template for such endeavors, aimed at discovering novel chemical scaffolds that mimic its key interactions within the nAChR binding pocket.

| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Importance for nAChR Binding |

|---|---|---|

| Positive Ionizable Center | Basic Nitrogen (N-12) | Crucial for forming a cation-π interaction with aromatic residues (e.g., TrpB) in the receptor binding pocket. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Pyridone Carbonyl Oxygen (O=C2) | Forms a key hydrogen bond with backbone residues or a bridging water molecule in the binding site. uni-bonn.deuchile.cl |

| Hydrophobic/Aromatic Feature | Brominated Pyridone Ring | Contributes to binding affinity through van der Waals and hydrophobic interactions within the aromatic box of the binding site. uni-duesseldorf.de |

| Exclusion Volume | Defined by the rigid tricyclic core | The rigid structure orients the key features in a specific conformation required for high-affinity binding. |

Molecular Dynamics Simulations for Dynamic Receptor-Ligand Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of a ligand-receptor complex over time, providing insights that are inaccessible to static docking models. mdpi.com For this compound, MD simulations are crucial for understanding the dynamic nature of its interaction with nAChRs, particularly the α4β2 subtype, and for explaining the structural basis of its high potency and partial agonism. researchgate.net

MD simulations of ligands at the α4β2 nAChR reveal several key dynamic events:

Binding Site Stability and Ligand Orientation: Simulations can track the stability of the ligand within the binding pocket. Studies on similar ligands like nicotine (B1678760) and the antagonist dihydro-β-erythroidine at the α4β2 receptor show that the ligand's orientation is stabilized by a network of interactions with key aromatic residues (the "aromatic box") and that this stability is crucial for receptor activation or inhibition. nih.govconicet.gov.ar For this compound, simulations would likely confirm a stable cation-π interaction between its protonated nitrogen and the indole (B1671886) ring of a key tryptophan residue (e.g., α4Trp149) and hydrogen bonding involving its carbonyl group. researchgate.net

Conformational Changes in the Receptor: Ligand binding induces conformational changes in the receptor that lead to channel gating. MD simulations can capture these movements. A critical motion involves the "capping" of the binding site by Loop C of the receptor. conicet.gov.ar Agonist binding, including that of partial agonists, promotes the closure of Loop C over the binding pocket, a movement that is a prerequisite for channel opening. researchgate.netconicet.gov.ar Simulations can reveal how the specific structure of this compound influences the dynamics and stability of this loop closure compared to other agonists.

Role of Interfacial Water Molecules: Water molecules within the binding site often play a critical role in mediating ligand-receptor interactions. MD simulations explicitly model these water molecules, showing how they can form hydrogen bond bridges that are essential for stabilizing the bound state of some agonists. researchgate.net

Allosteric Communication: MD simulations can map the propagation of conformational changes from the orthosteric binding site to the transmembrane domain, which contains the ion channel gate. researchgate.net This allosteric communication pathway is what links agonist binding to channel function. Studies comparing full and partial agonists at the α4β2 receptor have shown that while the general pathways are similar, the amplitude and rate of these conformational rearrangements differ, providing a basis for their different efficacies. researchgate.net The C3-bromination of cytisine is proposed to stabilize the open conformation of the receptor, an effect that could be visualized and quantified through detailed MD analysis. nih.gov

| Interaction/Dynamic Event | Key Receptor Residues/Regions Involved | Significance for this compound Activity |

|---|---|---|

| Cation-π Interaction | α4-Trp149 (Loop B) | Primary anchor for the ligand's cationic head, essential for high-affinity binding. conicet.gov.ar |

| Hydrogen Bonding | Backbone carbonyls in Loop A, Loop D; Bridging water molecules | Stabilizes the HBA feature of the ligand, contributing to affinity and specificity. researchgate.net |

| Loop C Dynamics | α4-Tyr190, α4-Tyr197 (Loop C) | Closure of Loop C over the bound agonist is a critical step in initiating the channel gating process. conicet.gov.arjneurosci.org |

| Subunit Interface Stability | Residues at the α4(+)/β2(-) interface | Ensures the integrity of the binding pocket and proper transduction of the binding signal. researchgate.net |

| ECD-TMD Coupling | β1-β2 loop, M2-M3 loop | Transmits the conformational change from the extracellular domain (ECD) to the transmembrane domain (TMD) to open the ion channel. nih.gov |

Advanced Analytical Methodologies in 3 Br Cytisine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules like 3-Br-cytisine. These techniques provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HREIMS/HRMS) for Compound Identification and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental composition. For this compound (C₁₁H₁₃BrN₂O), HRMS would be used to confirm its molecular weight of approximately 269.142 g·mol⁻¹. wikipedia.org

In the context of metabolite analysis, HRMS, often coupled with liquid chromatography, is invaluable for identifying the biotransformation products of a parent drug. After administration of this compound in an in vitro or in vivo model, HRMS could detect and identify potential metabolites by comparing the accurate masses of metabolic products to the parent compound. Common metabolic pathways such as oxidation, hydroxylation, or conjugation would result in predictable mass shifts, which can be accurately traced.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹H COSY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridone ring and the bridged aliphatic structure.

¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each of the 11 carbon atoms, with their chemical shifts indicating their functional group and bonding.

¹H-¹H COSY (Correlation Spectroscopy) is a two-dimensional NMR technique that reveals which protons are spin-spin coupled to each other, typically those on adjacent carbon atoms. This is crucial for assembling molecular fragments and confirming the connectivity of the proton network within the this compound molecule.

A behavioral study on zebrafish did identify 3-bromocytisine (B1662614) via one-dimensional ¹H-NMR, but the detailed spectral data was not provided in the publication. mdpi.com A comprehensive search of scientific databases does not yield publicly available, detailed ¹H NMR, ¹³C NMR, or COSY datasets for this compound that would allow for the creation of a detailed data table for this article.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture. For the analysis of synthesized this compound, a validated HPLC method would be used to determine its purity. Commercial suppliers of this compound often report a purity of ≥98%, as determined by HPLC, although the specific methodologies (e.g., column type, mobile phase, flow rate) are typically not disclosed in the product datasheets. rndsystems.combio-techne.com

An HPLC method for this compound would be developed to ensure that there is a good separation between the main compound peak and any potential impurities, such as starting materials, by-products from the synthesis, or degradation products.

Hypothetical HPLC Purity Assessment Data for this compound The following table is a hypothetical representation of what HPLC data might look like for a purity assessment, as specific experimental data for this compound is not available.

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 4.2 | 99.0 | This compound |

| 3 | 5.1 | 0.5 | Impurity B |